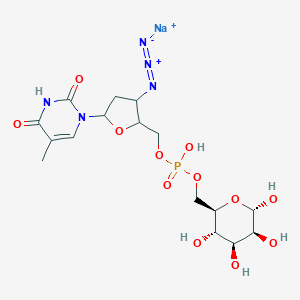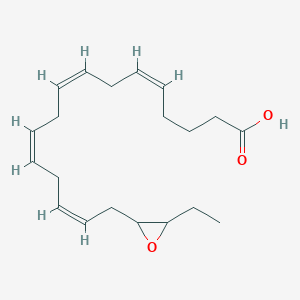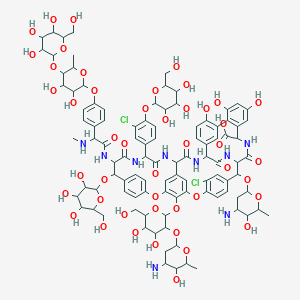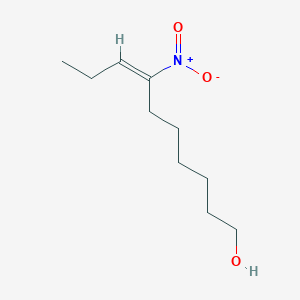
(E)-7-Nitro-7-decen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-Nitro-7-decen-1-ol, commonly known as N7D, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including biomedical research, agriculture, and environmental science. N7D is a nitroalcohol compound that possesses a unique chemical structure, which makes it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of N7D involves the inhibition of bacterial quorum sensing by interfering with the signaling pathways that regulate the expression of virulence genes. N7D has been shown to bind to the receptor protein that is responsible for detecting the signaling molecule produced by bacteria, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N7D has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the modulation of immune responses, and the regulation of gene expression. N7D has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N7D in lab experiments is its high potency and specificity towards bacterial quorum sensing, which allows for the selective inhibition of virulence factors without affecting bacterial growth. However, the synthesis of N7D can be challenging and requires specialized equipment and expertise, which may limit its widespread use in research.
Future Directions
There are several future directions for the investigation of N7D, including the development of more efficient synthesis methods, the optimization of its antibacterial activity, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N7D, which could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N7D involves the reaction of a long-chain aldehyde with nitric acid and sulfuric acid to form the corresponding nitroalcohol. The reaction is carried out under carefully controlled conditions, and the yield of N7D can be optimized by adjusting the reaction parameters, such as temperature, reaction time, and concentration of reagents.
Scientific Research Applications
N7D has been extensively studied in the field of biomedical research, where it has shown promising results as a potent inhibitor of bacterial quorum sensing, a process that regulates bacterial virulence and biofilm formation. N7D has been shown to inhibit the production of virulence factors in several pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, making it a potential candidate for the development of novel antibacterial agents.
properties
CAS RN |
138668-16-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(E)-7-nitrodec-7-en-1-ol |
InChI |
InChI=1S/C10H19NO3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h7,12H,2-6,8-9H2,1H3/b10-7+ |
InChI Key |
UWNFUXZRPSLANA-JXMROGBWSA-N |
Isomeric SMILES |
CC/C=C(\CCCCCCO)/[N+](=O)[O-] |
SMILES |
CCC=C(CCCCCCO)[N+](=O)[O-] |
Canonical SMILES |
CCC=C(CCCCCCO)[N+](=O)[O-] |
synonyms |
(E)-7-Nitro-7-decen-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



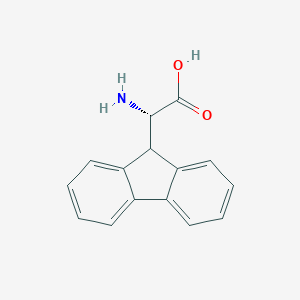
![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
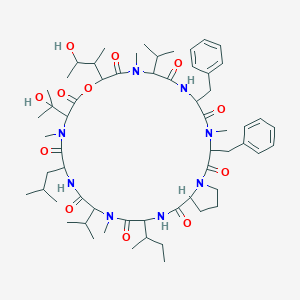
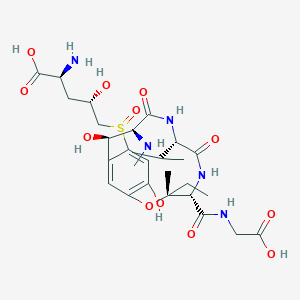
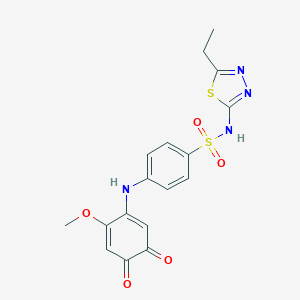
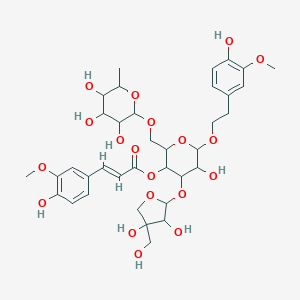
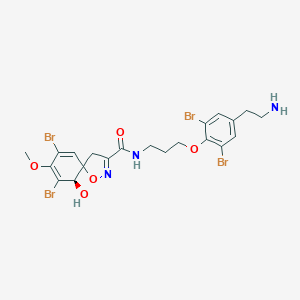
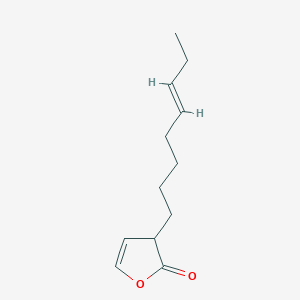
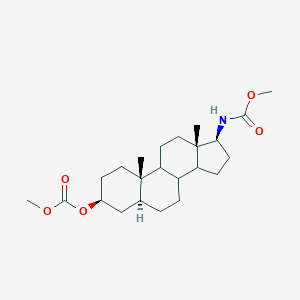
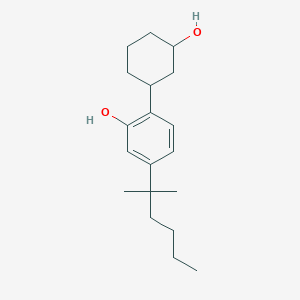
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
